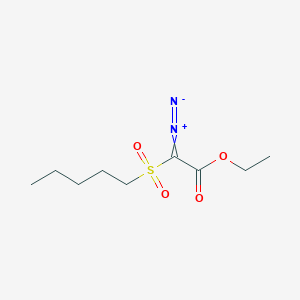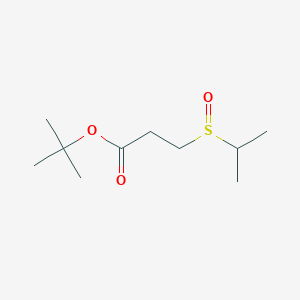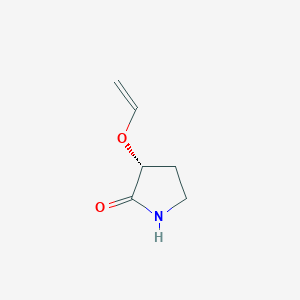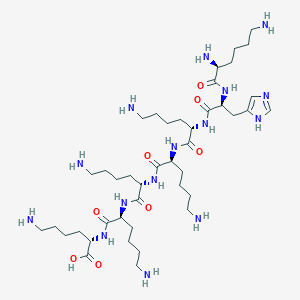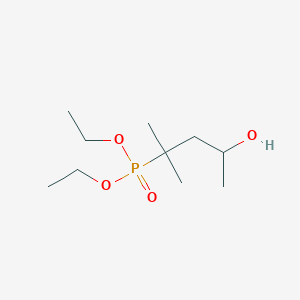![molecular formula C14H9F3N2O3 B14195074 Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate CAS No. 852241-62-4](/img/structure/B14195074.png)
Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group through a carbamate linkage. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate typically involves the trifluoromethylation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the trifluoromethylated pyridine with a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group
Mecanismo De Acción
The mechanism of action of Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate can be compared with other trifluoromethylated pyridine derivatives:
4-(Trifluoromethyl)pyridine: Known for its use in agrochemicals and pharmaceuticals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a phenyl and carbamate linkage, offering distinct chemical and biological properties .
Propiedades
Número CAS |
852241-62-4 |
|---|---|
Fórmula molecular |
C14H9F3N2O3 |
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
phenyl N-[4-(trifluoromethyl)pyridine-3-carbonyl]carbamate |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)11-6-7-18-8-10(11)12(20)19-13(21)22-9-4-2-1-3-5-9/h1-8H,(H,19,20,21) |
Clave InChI |
ZAGBRWKDNOPUQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC(=O)C2=C(C=CN=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


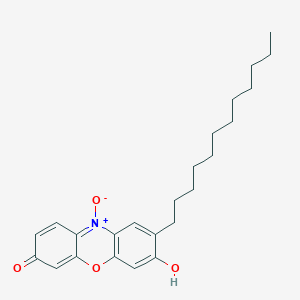
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
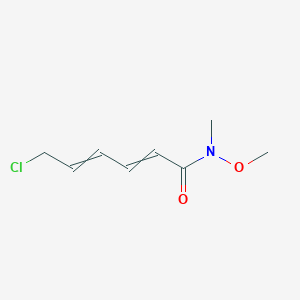
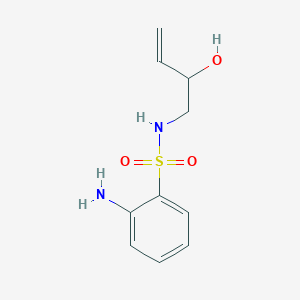
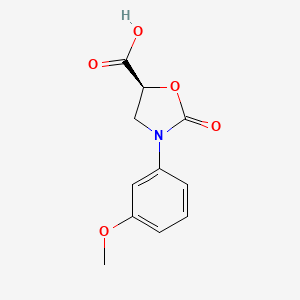
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
